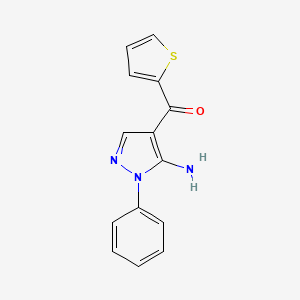

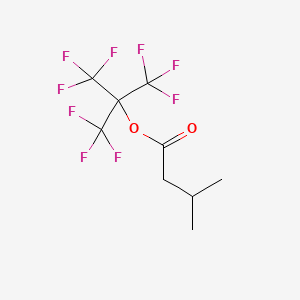

![molecular formula C17H25N3O6 B6343661 5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate CAS No. 1187928-22-8](/img/structure/B6343661.png)

5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

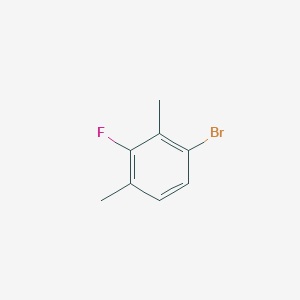

5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate (Boc-ABIP) is an organic compound that is widely used in the synthesis of various biologically active molecules. Boc-ABIP is a versatile reagent that can be used in a variety of chemical reactions, such as asymmetric synthesis, peptide synthesis, and nucleic acid synthesis. Boc-ABIP is also used in a variety of scientific research applications, such as drug discovery and development, protein engineering, and gene therapy. The compound is also used in the production of therapeutic agents and diagnostic agents.

Applications De Recherche Scientifique

Metal Coordination in Peptides

The novel bipyridyl amino acid derivative, 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc), and its related Boc-protected versions are synthesized to introduce high-affinity bidentate metal-binding sites within peptide backbones. This incorporation aims to impart distinct conformational constraints and local secondary structure to the peptides, demonstrating the application of bipyridyl derivatives in creating metallopeptides with specific geometric arrangements. The synthesis approach facilitates the solid-phase peptide synthesis (SPPS) of metallopeptides, where the bipyridyl group's presence in the peptide mainchain, as opposed to the sidechain, influences the peptide's backbone geometry. This method was exemplified by incorporating Abc into a hexapeptide and using it as a ligand to encapsulate a ruthenium(II) ion, forming a peptide-caged redox-active metal complex (Bishop, McCafferty, & Erickson, 2000).

Mimicking Peptide Structures

Enantiopure pyrrolizidinone amino acids were synthesized, demonstrating the application of bipyridine derivatives in creating constrained peptide mimics. These derivatives were designed to mimic the peptide backbone geometry and side-chain functionality, showing potential for exploring peptide conformation-activity relationships. The synthesis involved a multistep process starting from alpha-tert-butyl N-(PhF) aspartate beta-aldehyde, leading to the creation of diastereomeric compounds with constrained heterocyclic structures, which could mimic the structural features of peptides and influence their conformational properties (Rao, Pinyol, & Lubell, 2007).

Propriétés

IUPAC Name |

tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.C2H2O4/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13;3-1(4)2(5)6/h4-5,10-11H,6-9,16H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXVRBCRQYQBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187928-22-8 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-(5-amino-2-pyridinyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

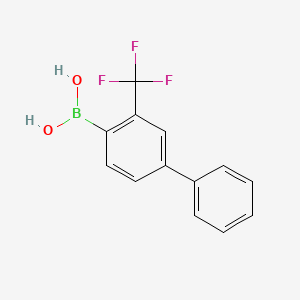

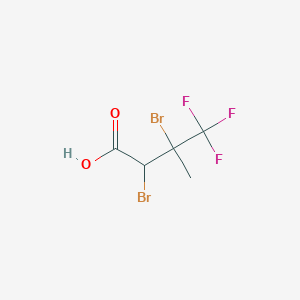

![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)

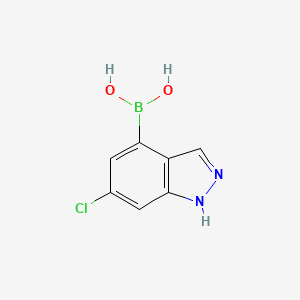

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)